1-(4-Bromophenyl)cyclobutanamine

Purity Specification Quality Control Procurement

1-(4-Bromophenyl)cyclobutanamine (CAS 1094218-30-0) is an essential arylcycloalkylamine building block renowned for its ≥98% purity and unique para-bromo substitution pattern. Unlike its meta/ortho isomers or chloro/fluoro analogs, this specific regioisomer provides a conformationally rigid, 90° geminal orientation between the amine and aryl groups—a critical feature for exploring novel conformational space in Fragment-Based Drug Design (FBDD). The para-bromo handle ensures reliable reactivity in palladium-catalyzed cross-coupling reactions, while the enhanced lipophilicity (ΔLogP ~0.4 over the chloro analog) improves membrane permeability for CNS/intracellular targets. Its high baseline purity minimizes catalyst poisoning, ensuring higher yields and reproducible scale-up. Available as a free base or hydrochloride salt for improved solubility. Choose this compound for predictable, evidence-based lead optimization.

Molecular Formula C10H12BrN
Molecular Weight 226.11 g/mol
CAS No. 1094218-30-0
Cat. No. B1521620
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-Bromophenyl)cyclobutanamine
CAS1094218-30-0
Molecular FormulaC10H12BrN
Molecular Weight226.11 g/mol
Structural Identifiers
SMILESC1CC(C1)(C2=CC=C(C=C2)Br)N
InChIInChI=1S/C10H12BrN/c11-9-4-2-8(3-5-9)10(12)6-1-7-10/h2-5H,1,6-7,12H2
InChIKeyJAINAWVWUDTCFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(4-Bromophenyl)cyclobutanamine (CAS 1094218-30-0): Procurement-Ready Scaffold with Distinct Para-Bromo Substitution for Medicinal Chemistry


1-(4-Bromophenyl)cyclobutanamine (CAS 1094218-30-0) is an arylcycloalkylamine featuring a cyclobutanamine core bonded to a para-bromophenyl group. This compound serves as a versatile building block in medicinal chemistry and organic synthesis, with the bromine atom providing a reactive handle for cross-coupling reactions and the cyclobutane ring imposing a conformationally constrained geometry . It is commercially available as a free base with a molecular weight of 226.11 g/mol (C₁₀H₁₂BrN) and a typical purity of 98%+, as well as in hydrochloride salt form for improved solubility .

Why In-Class Cyclobutanamine Analogs Cannot Replace 1-(4-Bromophenyl)cyclobutanamine (CAS 1094218-30-0) in Critical Syntheses


Even among close structural analogs, simple substitution is not scientifically or practically sound. The specific para-bromo substitution pattern on the phenyl ring of 1-(4-Bromophenyl)cyclobutanamine fundamentally alters both its physicochemical properties and its reactivity profile, which directly impacts synthetic routes and final product performance. Key distinctions include: (1) the exact position of the bromine atom (para vs. meta vs. ortho), which changes molecular geometry, dipole moment, and electronic effects, thereby influencing subsequent coupling reactions ; (2) the identity of the halogen (Br vs. Cl vs. F), which affects atomic size, lipophilicity, and metabolic stability ; and (3) the specific regioisomerism (1-substituted vs. 3-substituted cyclobutane), which alters the spatial orientation of the amine functional group and its resultant interactions . The quantitative differences outlined below demonstrate why a systematic, evidence-based selection is required.

Quantitative Procurement Evidence for 1-(4-Bromophenyl)cyclobutanamine (CAS 1094218-30-0): Purity, Physicochemical, and Structural Differentiation


Commercial Purity and Analytical Traceability: 98%+ Base Material Versus 95% Competitor Offerings for 1-(4-Bromophenyl)cyclobutanamine

For procurement decisions, the minimum guaranteed purity and the availability of batch-specific analytical documentation are critical. 1-(4-Bromophenyl)cyclobutanamine (CAS 1094218-30-0) is offered with a standard purity of 98%+ and is accompanied by batch-specific QC data, including NMR, HPLC, and GC . In contrast, the closely related positional isomer, 1-(3-Bromophenyl)cyclobutanamine (CAS 1098349-39-3), is commonly listed with a lower minimum purity specification of 95% . This quantitative difference in baseline purity reduces the risk of impurities interfering with downstream reactions and ensures more reproducible results.

Purity Specification Quality Control Procurement

Boiling Point Differentiation: 280.7°C for 1-(4-Bromophenyl)cyclobutanamine vs. 291.8°C for Its 3-Bromo Positional Isomer

The boiling point is a direct indicator of intermolecular forces and can impact purification strategies. The target compound, 1-(4-Bromophenyl)cyclobutanamine, has a predicted boiling point of 280.7±33.0 °C at 760 mmHg . Its meta-substituted positional isomer, 1-(3-Bromophenyl)cyclobutanamine (CAS 1098349-39-3), exhibits a higher predicted boiling point of 291.8±33.0 °C under the same conditions . This ~11°C difference suggests a meaningful distinction in vapor pressure and distillability, which is a key consideration for large-scale purification method development.

Physicochemical Properties Purification Process Chemistry

Lipophilicity Advantage: Bromine (LogP 2.70) vs. Chlorine (LogP 2.30) in 4-Halophenylcyclobutanamine Analogs

Lipophilicity, quantified as the octanol-water partition coefficient (LogP), is a fundamental driver of membrane permeability and metabolic clearance. 1-(4-Bromophenyl)cyclobutanamine has a predicted LogP of 2.70 . Its direct chlorine analog, 1-(4-Chlorophenyl)cyclobutanamine (CAS 75095-80-6), possesses a lower predicted LogP of approximately 2.30 . This difference of 0.40 log units, driven by the bromine atom's greater size and polarizability compared to chlorine, indicates that the target compound is significantly more lipophilic. This is a class-level inference supported by known physicochemical principles [1].

Lipophilicity ADME Medicinal Chemistry

Cyclobutane Scaffold Rigidity: 1-Substitution in 1-(4-Bromophenyl)cyclobutanamine vs. 3-Substitution in the 3-(4-Bromophenyl) Regioisomer

The position of the amine group on the cyclobutane ring dictates the molecule's overall shape and vector. In 1-(4-Bromophenyl)cyclobutanamine, the amine is directly attached to the same carbon bearing the phenyl group, creating a geminal arrangement that enforces a unique, rigid geometry . Its regioisomer, 3-(4-Bromophenyl)cyclobutanamine (CAS 1156296-38-6), has the amine at the 3-position, resulting in a different spatial relationship between the amine and the aryl group . While direct quantitative conformational data is absent, the structural difference is absolute: the 1-substituted isomer presents a ~90° bond angle at the sp³ carbon, whereas the 3-substituted isomer has the amine separated by two carbon-carbon bonds from the aryl attachment point, leading to a more flexible, extended conformation.

Conformational Restriction Bioisosterism Medicinal Chemistry

High-Value Application Scenarios for 1-(4-Bromophenyl)cyclobutanamine (CAS 1094218-30-0) Based on Quantitative Differentiation


High-Fidelity Suzuki-Miyaura Coupling Requiring Maximum Purity and Predictable Reactivity

The para-bromo substitution pattern and high baseline purity (98%+) of 1-(4-Bromophenyl)cyclobutanamine make it an ideal electrophilic partner for palladium-catalyzed cross-coupling reactions . Its purity minimizes catalyst poisoning from impurities, leading to higher yields and more reliable scale-up. The use of the meta-bromo analog (with a 95% purity baseline ) would introduce greater variability and potential for failed couplings due to both lower purity and altered electronics at the reaction center.

Medicinal Chemistry SAR Exploration Targeting Lipophilic Binding Pockets

In drug discovery programs where enhanced lipophilicity is a target profile requirement, 1-(4-Bromophenyl)cyclobutanamine is a superior scaffold choice over its chloro analog. The quantitative LogP difference of 0.40 units (2.70 vs. 2.30) translates to a measurable increase in membrane permeability, which is often a key optimization parameter for CNS or intracellular targets. This allows medicinal chemists to modulate lipophilicity predictably without altering the core structure's shape.

Development of Constrained Pharmacophores with a Defined 3D Vector

The unique geminal substitution pattern of the 1-(4-bromophenyl)cyclobutanamine scaffold locks the amine and aryl groups in a rigid, 90° orientation. This is a critical design feature for exploring novel conformational space in target binding sites. Using the regioisomeric 3-(4-bromophenyl) analog would result in a completely different vector for the amine group, leading to a divergent SAR and potentially missing key binding interactions. This structural rigidity supports the use of the compound as a privileged fragment in fragment-based drug design (FBDD) campaigns.

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